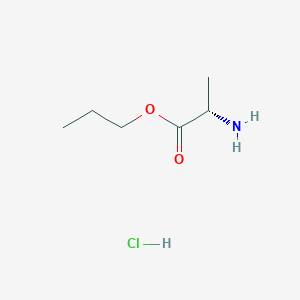

(S)-propyl 2-aminopropanoate hydrochloride

Description

Overview of the Compound's Significance as a Chiral Amino Acid Derivative

The significance of (S)-propyl 2-aminopropanoate hydrochloride lies in its role as a "chiral pool" starting material. The "chiral pool" is a collection of readily available, enantiomerically pure compounds from natural sources, such as amino acids, that organic chemists use to introduce chirality into synthetic molecules. By starting with a molecule that already possesses the desired stereochemistry, chemists can avoid complex and often inefficient steps to separate stereoisomers later in a synthesis.

Amino acid esters, like the propyl ester of L-alanine, are particularly useful because the ester group provides a handle for further chemical transformations while the amine group can be protected and deprotected as needed during a multi-step synthesis. The hydrochloride salt form of the compound enhances its stability and solubility in certain solvents, making it easier to handle and use in reactions.

Research Trajectories and Academic Relevance

The academic and industrial relevance of this compound is primarily linked to its application in asymmetric synthesis. Research has consistently demonstrated its utility as a versatile intermediate in the production of a wide range of organic compounds.

One of the most notable applications of this chiral building block is in the synthesis of sofosbuvir, a key antiviral drug used in the treatment of Hepatitis C. chemicalbook.comgoogle.com In the synthesis of sofosbuvir, the (S)-propyl 2-aminopropanoate moiety is incorporated to form a phosphoramidate (B1195095) prodrug. This specific stereochemistry is crucial for the drug's mechanism of action, which involves the inhibition of the hepatitis C virus NS5B RNA-dependent RNA polymerase.

Furthermore, research in peptide chemistry often utilizes amino acid esters for the controlled, stepwise synthesis of peptides. prepchem.com The propyl ester can serve as a protecting group for the carboxylic acid functionality of alanine (B10760859), allowing for the formation of peptide bonds at the amino group. While less common than methyl or ethyl esters, the propyl ester can offer different solubility and reactivity profiles that may be advantageous in specific synthetic strategies.

The compound is also a subject of interest in the development of novel synthetic methodologies. For instance, methods for the efficient and environmentally friendly synthesis of amino acid esters, including the propyl ester of L-alanine, are continuously being explored. One patented method describes a synthesis process using L-alanine, isopropanol, and a catalytic amount of thionyl chloride with alumina (B75360), achieving a high yield and purity, which is beneficial for industrial production. google.com

Below is a table summarizing key information about this compound:

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | L-Alanine propyl ester hydrochloride |

| CAS Number | 122774-31-6 |

| Molecular Formula | C6H14ClNO2 |

| Molecular Weight | 167.63 g/mol |

| Appearance | White crystalline solid |

| Key Applications | Chiral building block in pharmaceutical synthesis (e.g., sofosbuvir), Peptide synthesis |

Properties

IUPAC Name |

propyl (2S)-2-aminopropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-3-4-9-6(8)5(2)7;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVGTEGRZQSNTH-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C(C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC(=O)[C@H](C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S Propyl 2 Aminopropanoate Hydrochloride

Classical Chemical Synthesis Routes

Classical approaches to the synthesis of (S)-propyl 2-aminopropanoate hydrochloride typically involve the direct esterification of L-alanine or the use of protecting groups to ensure chemoselectivity.

Esterification of L-Alanine with Propanol (B110389) in Acidic Media

The most direct method for the synthesis of this compound is the Fischer esterification of L-alanine with propanol in the presence of an acid catalyst. organic-chemistry.orglibretexts.orgathabascau.ca This equilibrium-driven reaction involves the protonation of the carboxylic acid group of L-alanine, followed by nucleophilic attack by propanol. organic-chemistry.orglibretexts.org To drive the reaction towards the ester product, an excess of propanol is often used, and water is removed as it is formed. libretexts.org

Commonly, a strong acid catalyst such as hydrogen chloride or thionyl chloride (SOCl₂) is employed. When thionyl chloride is used, it reacts with the alcohol to generate HCl in situ, which then catalyzes the esterification. chemicalbook.comchemicalbook.com Another variation of this method involves the use of a solid catalyst, such as alumina (B75360), which can simplify the purification process and may be reusable. google.comguidechem.com Following the esterification, the hydrochloride salt is typically formed by introducing hydrogen chloride gas or a solution of HCl.

Table 1: Reaction Conditions for the Esterification of L-Alanine with Propanol Analogs in Acidic Media

| Alcohol | Catalyst/Acid | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|---|

| Isopropanol | Thionyl Chloride / Alumina | 40 | 24 | 90.85 | 99.1 | google.com |

| Isopropanol | Thionyl Chloride / Alumina | 40 | 24 | 93.7 | 99.2 | google.com |

| Isopropanol | Thionyl Chloride / Silicon Dioxide | 40 | 24 | 92.13 | 99.4 | google.com |

| Isopropanol | Thionyl Chloride / HCl | 0 - Room Temp | Overnight | 87 | Not Specified | chemicalbook.com |

| Ethanol | Thionyl Chloride | 78 | 1.5 | >80 | Not Specified | chemicalbook.com |

| Ethanol | Hydrogen Chloride | Reflux | 2 | Not Specified | Not Specified | chemicalbook.com |

Strategic Use of Protecting Groups in Alanine (B10760859) Ester Synthesis

To avoid undesirable side reactions, such as polymerization, and to achieve higher selectivity, the amino group of L-alanine is often protected prior to esterification. sihaulichemicals.co.inchemimpex.combiosynth.commedchemexpress.comnih.govthieme-connect.com The choice of protecting group is crucial and depends on the subsequent reaction conditions.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amino function. sihaulichemicals.co.inbiosynth.comnih.gov It is typically introduced by reacting L-alanine with di-tert-butyl dicarbonate. The Boc-protected L-alanine can then be esterified, and the Boc group is readily removed under acidic conditions, which can be concomitant with the formation of the hydrochloride salt. sihaulichemicals.co.inbiosynth.comnih.gov

Another common protecting group is the fluorenylmethyloxycarbonyl (Fmoc) group. chemimpex.comthieme-connect.comchemicalbook.comprepchem.comiris-biotech.de This group is introduced by reacting L-alanine with Fmoc-chloride or Fmoc-succinimide. thieme-connect.comchemicalbook.comprepchem.com The Fmoc group is stable to acidic conditions used for esterification but can be cleaved under mild basic conditions, for instance, with piperidine. chemimpex.comthieme-connect.comchemicalbook.comprepchem.comiris-biotech.de This orthogonality allows for selective deprotection when other acid-labile groups are present in the molecule.

Enantioselective Synthesis Approaches

To ensure high enantiomeric purity of the final product, enantioselective synthetic methods are employed. These strategies often utilize chiral auxiliaries or asymmetric catalytic systems to control the stereochemistry of the reaction.

Chiral Auxiliary-Mediated Protocols in Stereoselective Alkylation and Amidation

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed.

A prominent example is the use of Evans oxazolidinone auxiliaries. wikipedia.orgresearchgate.netsantiago-lab.comyoutube.comresearchgate.netresearchgate.net In this approach, the chiral oxazolidinone is first acylated with an appropriate derivative of propanoic acid. The resulting chiral imide can then undergo highly diastereoselective alkylation at the α-position. wikipedia.orgsantiago-lab.comyoutube.com For the synthesis of (S)-propyl 2-aminopropanoate, this would involve the introduction of an amino group precursor. Subsequent cleavage of the auxiliary yields the desired α-amino acid derivative with high enantiomeric excess. The stereoselectivity is controlled by the steric hindrance of the substituents on the oxazolidinone ring, which directs the approach of the electrophile. wikipedia.orgsantiago-lab.comyoutube.com

Another approach involves the formation of a crystalline oxazolidin-5-one from L-alanine itself, which then acts as a chiral template. chimia.chchimia.ch Alkylation of this template proceeds with high diastereoselectivity, and subsequent hydrolysis yields the α-substituted alanine ester. chimia.chchimia.ch

Development of Asymmetric Catalytic Systems for Related L-Alanine Esters

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as a small amount of a chiral catalyst can generate a large quantity of the desired enantiomer.

For the synthesis of L-alanine esters and their derivatives, rhodium- and palladium-based catalytic systems with chiral phosphine ligands have shown great promise. dicp.ac.cnnih.govresearchgate.netnih.govacs.org Chiral phosphine ligands, such as those derived from BINOL or ferrocene, can coordinate to the metal center and create a chiral environment that directs the stereochemical outcome of the reaction. dicp.ac.cnresearchgate.net For instance, the rhodium-catalyzed asymmetric hydrogenation of α-dehydroamino acid esters using chiral phosphine-phosphoramidite ligands can produce the corresponding L-alanine esters with excellent enantioselectivity (often >99% ee). dicp.ac.cn

Palladium-catalyzed asymmetric allylic alkylation is another powerful tool for the synthesis of α-amino acid derivatives. nih.gov While not directly producing (S)-propyl 2-aminopropanoate, this method can be used to synthesize analogs with high enantiopurity.

Advanced Synthetic Modifications and Analog Preparations

The core structure of (S)-propyl 2-aminopropanoate can be modified to generate a library of analogs for various applications, such as in drug discovery and materials science.

One common modification is N-alkylation . The direct N-alkylation of α-amino acid esters can be achieved using alcohols in the presence of a ruthenium-based catalyst, often with high retention of the original stereochemistry. nih.gov Another approach is reductive amination, where the amino acid ester is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride. chimia.ch N-tosyl protection of the amino group followed by base-mediated alkylation is another effective method. monash.edu

The synthesis of β-amino acid esters from L-alanine precursors is another important modification. cerist.dzresearchgate.netmdpi.comscielo.br One method involves the lipase-catalyzed Michael addition of amines to acrylates, which can be performed in a continuous-flow system. mdpi.com Another strategy involves the synthesis of N-protected β-cyano L-alanine derivatives from N-protected L-asparagines. researchgate.net

Introduction of Varied Ester Moieties from (S)-Alanine Precursors

The synthesis of amino acid esters, such as this compound, is a fundamental transformation in organic chemistry, providing crucial intermediates for peptide synthesis and the development of pharmaceuticals. The esterification of the parent amino acid, (S)-alanine (also known as L-alanine), can be accomplished through several methodologies, allowing for the introduction of a wide array of ester functional groups, from simple alkyl chains to more complex moieties.

A prevalent and effective method for preparing (S)-alanine esters is the Fischer esterification, which involves reacting the amino acid with an alcohol in the presence of a strong acid catalyst. Common catalysts include mineral acids like sulfuric acid or gaseous hydrogen chloride. acs.org The reaction equilibrium is typically driven forward by using the alcohol as the solvent and/or by removing the water formed during the reaction. prepchem.com For instance, the synthesis of L-alanine cetyl ester is achieved by heating L-alanine and cetyl alcohol in benzene with sulfuric acid as a catalyst, with water being removed as an azeotropic mixture. prepchem.com This method resulted in a high yield of 86.1%. prepchem.com

Another widely used approach involves the use of thionyl chloride (SOCl₂) in the corresponding alcohol. This method is particularly efficient as the thionyl chloride reacts with the alcohol to form an alkyl chloroformate and HCl in situ, which then facilitates the esterification. This process has been successfully applied to synthesize L-alanine isopropyl ester hydrochloride by reacting L-alanine with isopropanol and thionyl chloride. chemicalbook.comgoogle.com Different protocols using this method have reported high yields, ranging from 87% to over 93%, by optimizing reaction conditions such as temperature and the use of additional catalysts like alumina or silicon dioxide. chemicalbook.comgoogle.com

The selection of the alcohol component is the primary determinant of the resulting ester moiety. Methodologies have been developed to incorporate a range of alkyl groups, thereby producing a library of (S)-alanine esters for various applications.

| Ester Derivative | Alcohol Used | Key Reagents/Catalyst | Reported Yield | Reference |

|---|---|---|---|---|

| (S)-isopropyl 2-aminopropanoate hydrochloride | Isopropanol | Thionyl chloride | 87% | chemicalbook.com |

| (S)-isopropyl 2-aminopropanoate hydrochloride | Isopropanol | Thionyl chloride, Alumina | 93.7% | google.com |

| (S)-cetyl 2-aminopropanoate | Cetyl alcohol | Sulfuric acid, Benzene | 86.1% | prepchem.com |

| (S)-methyl 2-aminopropanoate | Methanol | Sulfuric acid | Data not specified | acs.org |

Preparation of Functionalized Derivatives for Specific Research Applications

Beyond simple esterification, (S)-alanine and its esters serve as versatile starting materials for the synthesis of more complex, functionalized derivatives. These derivatives are designed for specific research applications, including their use as intermediates for opioid receptor modulators, components of novel biomaterials, and building blocks in advanced organic synthesis. cerist.dzgoogle.com

A critical step in many synthetic routes is the protection of the amino group to prevent unwanted side reactions. Carbamates, such as the tert-butoxycarbonyl (Boc) group, are common nitrogen-protecting groups. justia.com The synthesis of N-protected β-cyano L-alanine tertiary butyl esters, for example, begins with N-protected L-asparagine, which is treated with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalytic amount of N,N-dimethylaminopyridine (DMAP). researchgate.net

Further functionalization can be achieved by modifying the side chain of the alanine molecule. For instance, N-(tert-butoxycarbonyl)-β-iodo-L-alanine methyl ester can be prepared from an N-Boc protected serine derivative. orgsyn.org This iodinated alanine derivative is a valuable precursor that can be used to form organozinc reagents. orgsyn.org These reagents, in turn, can participate in palladium-catalyzed coupling reactions, allowing for the introduction of various substituents onto the β-carbon of the alanine backbone. google.com Such methodologies are instrumental in creating complex amino acid derivatives for pharmaceutical research. google.comgoogle.com

(S)-alanine is also a key monomer in the synthesis of advanced biomaterials like poly(ester-amide)s (PEAs). cerist.dz These polymers are synthesized via direct melt copolycondensation of L-alanine with a dicarboxylic acid (like adipic acid) and various diols. cerist.dz The resulting PEAs combine the properties of polyesters and polyamides, with the amino acid component potentially conferring biodegradability, making them attractive for medical applications such as drug delivery systems and tissue engineering. cerist.dz The properties of the final polymer can be tuned by varying the diol and the ratio of amide to ester linkages. cerist.dz

| Functionalized Derivative Type | Key Reagents/Method | Purpose/Application | Reference |

|---|---|---|---|

| N-Boc-β-cyano-L-alanine tertiary butyl ester | (Boc)₂O, DMAP | Intermediate for specialized amino acid synthesis | researchgate.net |

| N-Boc-β-iodo-L-alanine methyl ester | NaI on a tosylated serine precursor | Precursor for organozinc reagents and coupling reactions | orgsyn.org |

| Poly(ester-amide)s (PEAs) | Melt copolycondensation with diacids and diols | Development of biodegradable biomaterials | cerist.dz |

| Palladium-catalyzed coupling products | Organozinc alanine derivative, Pd catalyst | Synthesis of complex pharmaceutical intermediates | google.com |

Reactivity and Reaction Mechanisms of S Propyl 2 Aminopropanoate Hydrochloride

Mechanistic Studies of Ester Hydrolysis

The hydrolysis of (S)-propyl 2-aminopropanoate hydrochloride, which involves the cleavage of the ester bond to yield (S)-alanine and propanol (B110389), can be catalyzed by either acid or base. The mechanisms and kinetics of these processes are fundamental to understanding the stability and reactivity of this amino acid ester.

Acid-Catalyzed Hydrolysis Mechanisms and Kinetics

The acid-catalyzed hydrolysis of esters like (S)-propyl 2-aminopropanoate is a reversible process, essentially the reverse of Fischer-Speier esterification. The reaction equilibrium can be shifted towards the products (carboxylic acid and alcohol) by using a large excess of water.

The mechanism proceeds through several key steps, initiated by the protonation of the carbonyl oxygen of the ester. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Mechanism of Acid-Catalyzed Ester Hydrolysis:

Protonation of the Carbonyl Oxygen: The reaction begins with the protonation of the carbonyl oxygen by an acid catalyst (H₃O⁺), which makes the carbonyl carbon more electrophilic.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl group and eliminating a molecule of propanol.

Deprotonation: The protonated carboxylic acid is deprotonated by water to yield the final carboxylic acid, (S)-alanine, and regenerate the acid catalyst.

The kinetics of acid-catalyzed ester hydrolysis typically follow first-order kinetics with respect to the ester and the acid catalyst. The rate of the reaction is influenced by factors such as temperature, the concentration of the acid catalyst, and the steric hindrance around the carbonyl group. For amino acid esters, the protonated amino group can also influence the electronic environment of the ester linkage.

Table 1: Key Steps in Acid-Catalyzed Hydrolysis of (S)-Propyl 2-Aminopropanoate

| Step | Description | Intermediate/Product |

| 1 | Protonation of carbonyl oxygen | Protonated ester |

| 2 | Nucleophilic attack by H₂O | Tetrahedral intermediate |

| 3 | Proton transfer | Isomeric tetrahedral intermediate |

| 4 | Elimination of propanol | Protonated (S)-alanine |

| 5 | Deprotonation | (S)-alanine |

Base-Catalyzed Hydrolysis Mechanisms and Kinetic Profiles

Base-catalyzed hydrolysis of esters, also known as saponification, is an irreversible process. The reaction is driven to completion by the final deprotonation of the resulting carboxylic acid by the base.

The mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This process is generally faster than acid-catalyzed hydrolysis because the hydroxide ion is a stronger nucleophile than water.

Mechanism of Base-Catalyzed Ester Hydrolysis:

Nucleophilic Attack by Hydroxide: The hydroxide ion (OH⁻) directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.

Elimination of the Alkoxide Leaving Group: The tetrahedral intermediate collapses, and the propoxide ion (CH₃CH₂CH₂O⁻) is eliminated.

Proton Transfer (Acid-Base Reaction): The propoxide ion is a strong base and deprotonates the newly formed carboxylic acid ((S)-alanine) in an irreversible step. This forms propanol and the carboxylate salt of (S)-alanine.

The kinetic profile of base-catalyzed hydrolysis is typically second-order, being first-order in both the ester and the hydroxide ion. The rate is sensitive to the concentration of the base and the temperature. Studies on various amino acid esters have shown that the reaction proceeds via a two-step addition-elimination mechanism.

Table 2: Kinetic Parameters for Base-Catalyzed Hydrolysis of Amino Acid Esters (General Data)

| Amino Acid Ester (Example) | Rate Constant (k) | Activation Energy (Ea) |

| Glycine Methyl Ester | Varies with conditions | ~40-60 kJ/mol |

| Alanine (B10760859) Ethyl Ester | Varies with conditions | ~45-65 kJ/mol |

Chemical Transformations Involving the Amine Functionality

The primary amine group in this compound is a key site of reactivity, allowing the molecule to participate in a variety of chemical transformations.

Nucleophilic Condensation Reactions with Carbonyl Compounds

The amine functionality of (S)-propyl 2-aminopropanoate can act as a nucleophile and react with carbonyl compounds such as aldehydes and ketones. This reaction, typically acid-catalyzed, results in the formation of an imine, also known as a Schiff base. wikipedia.orglibretexts.orgwikipedia.org

Mechanism of Imine (Schiff Base) Formation:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a neutral carbinolamine intermediate.

Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst to form a better leaving group (water).

Elimination of Water: The lone pair on the nitrogen helps to expel the water molecule, forming a resonance-stabilized iminium ion.

Deprotonation: A base (such as water) removes a proton from the nitrogen atom to yield the final imine product and regenerate the acid catalyst.

The rate of imine formation is pH-dependent, with the maximum rate typically observed at a weakly acidic pH (around 4-5). libretexts.org

Amidation and Peptide Coupling Reactions

The amine group of this compound can react with carboxylic acids or their derivatives to form an amide bond. This reaction is fundamental to the synthesis of peptides. iris-biotech.dewikipedia.org Direct reaction between a carboxylic acid and an amine is difficult and requires activation of the carboxylic acid. iris-biotech.destackexchange.com

In peptide synthesis, coupling reagents are used to activate the carboxyl group of one amino acid, making it susceptible to nucleophilic attack by the amino group of another. iris-biotech.debachem.com Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC). iris-biotech.de

General Mechanism of DCC-Mediated Peptide Coupling:

Activation of Carboxylic Acid: The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate.

Nucleophilic Attack by Amine: The amino group of (S)-propyl 2-aminopropanoate attacks the carbonyl carbon of the activated O-acylisourea intermediate.

Formation of Tetrahedral Intermediate: A tetrahedral intermediate is formed.

Collapse of Intermediate and Amide Bond Formation: The intermediate collapses to form the peptide (amide) bond and N,N'-dicyclohexylurea (DCU), a stable byproduct.

To suppress side reactions and racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used. wikipedia.org HOBt reacts with the O-acylisourea intermediate to form an active ester, which is less prone to racemization and reacts cleanly with the amine. wikipedia.org

Kinetic and Mechanistic Investigations of Related Esterification Processes

The formation of (S)-propyl 2-aminopropanoate itself is typically achieved through an esterification reaction, most commonly the Fischer-Speier esterification. masterorganicchemistry.comorganic-chemistry.org This acid-catalyzed reaction involves treating the amino acid, (S)-alanine, with propanol in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. nih.govpearson.com The hydrochloric acid not only catalyzes the reaction but also forms the hydrochloride salt of the product.

The mechanism is the reverse of the acid-catalyzed hydrolysis described in section 3.1.1. masterorganicchemistry.commasterorganicchemistry.com

Mechanism of Fischer-Speier Esterification:

Protonation of the Carboxyl Group: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, enhancing the electrophilicity of the carbonyl carbon. organic-chemistry.orglibretexts.org

Nucleophilic Attack by Alcohol: The alcohol (propanol) acts as a nucleophile and attacks the protonated carbonyl carbon, leading to a tetrahedral intermediate. organic-chemistry.orglibretexts.org

Proton Transfer: A proton is transferred from the attacking alcohol's oxygen to one of the existing hydroxyl groups, creating a good leaving group (water). masterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. libretexts.org

Deprotonation: A base (like the alcohol or water) removes the proton from the carbonyl oxygen, yielding the final ester product and regenerating the acid catalyst. masterorganicchemistry.com

The reaction is an equilibrium process. organic-chemistry.org To drive the reaction towards the ester product, an excess of the alcohol (propanol) is often used, or the water formed during the reaction is removed. masterorganicchemistry.comorganic-chemistry.org The esterification of amino acids can be more challenging than that of simple carboxylic acids due to their zwitterionic nature in neutral solution. nih.govacs.org The use of a strong acid like HCl ensures that the amino group is protonated, preventing it from interfering with the reaction, and also protonates the carboxylic acid, facilitating the reaction.

Table 3: Factors Influencing Fischer Esterification Kinetics

| Factor | Effect on Reaction Rate | Mechanistic Rationale |

| Temperature | Increases rate | Provides sufficient activation energy for the reaction to proceed. |

| Acid Catalyst Concentration | Increases rate | Increases the concentration of the protonated, more reactive carboxylic acid intermediate. |

| Reactant Concentration | Follows Le Châtelier's principle | Using excess alcohol shifts the equilibrium towards the products. |

| Steric Hindrance | Decreases rate | Bulky groups on the alcohol or carboxylic acid can hinder the nucleophilic attack. |

Reaction Kinetics and Rate Constant Determination

A closely related and well-studied example is the esterification of propanoic acid with 1-propanol (B7761284), often catalyzed by a strong acid like sulfuric acid. ceon.rs The kinetics of this type of reaction are typically investigated by monitoring the concentration of reactants or products over time under controlled conditions. The rate of reaction generally increases with temperature, as a higher temperature provides the molecules with the necessary activation energy to react. ceon.rs

The activation energy for the esterification of propanoic acid with 1-propanol has been determined to be 11.36 kJ/mol. ceon.rs This value provides an insight into the energy barrier that must be overcome for the reaction to occur. The reaction rate is also significantly affected by the molar ratio of the reactants and the amount of catalyst used. ceon.rs

The following interactive data table presents findings from a study on the esterification of propanoic acid with 1-propanol, which serves as an illustrative model for the kinetic behavior of the formation of this compound.

Table 1: Influence of Temperature on the Conversion of Propanoic Acid in Esterification with 1-Propanol Conditions: Acid/alcohol/catalyst (H2SO4) molar ratio 1/10/0.20. ceon.rs

| Reaction Time (min) | Conversion at 35°C (%) | Conversion at 45°C (%) | Conversion at 55°C (%) | Conversion at 65°C (%) |

| 30 | 42.3 | 60.1 | 75.2 | 85.6 |

| 60 | 58.9 | 75.8 | 86.4 | 92.3 |

| 120 | 75.1 | 87.2 | 92.8 | 95.8 |

| 210 | 83.7 | 92.5 | 95.9 | 96.9 |

The hydrolysis of the ester is the reverse reaction of esterification and is also a critical aspect of the reactivity of this compound. The kinetics of hydrolysis for amino acid esters have been studied, often in the context of their stability under various pH conditions. researchgate.netekb.eg The rate of hydrolysis is typically pH-dependent, with the reaction being catalyzed by both acid and base.

Equilibrium Studies and Reaction Reversibility

The esterification of L-alanine with propanol is a reversible reaction, meaning it proceeds in both the forward (ester formation) and reverse (hydrolysis) directions, eventually reaching a state of chemical equilibrium. ceon.rs

L-Alanine + 1-Propanol ⇌ (S)-Propyl 2-aminopropanoate + Water

The position of this equilibrium is described by the equilibrium constant (Keq), which is the ratio of the concentrations of products to reactants at equilibrium. A large Keq indicates that the equilibrium lies to the right, favoring the formation of the ester. The equilibrium constant is dependent on temperature but not on the presence of a catalyst. While a catalyst speeds up the rate at which equilibrium is reached, it does not alter the position of the equilibrium itself.

Specific equilibrium constants for the synthesis of this compound are not extensively documented in the literature. However, studies on similar esterification reactions provide valuable insights. For instance, in the esterification of propanoic acid with various alcohols, the final conversion of the acid is influenced by the excess of alcohol used, which shifts the equilibrium towards the product side according to Le Chatelier's principle.

The data in the table below, from a study on the esterification of propanoic acid, illustrates how the molar ratio of reactants affects the final conversion, and thus the position of the equilibrium.

Table 2: Effect of Molar Ratio on Propanoic Acid Conversion Reaction: Propanoic acid esterification with 1-propanol at 70°C. researchgate.net

| Acid-to-Alcohol Molar Ratio | Final Conversion (%) |

| 1:1 | 68 |

| 1:2 | 82 |

| 1:3 | 88 |

The reversibility of the reaction means that this compound can undergo hydrolysis back to L-alanine and propanol in the presence of water. The hydrochloride salt form is generally more stable towards hydrolysis than the free amine form of the ester. The rate and extent of this reverse reaction are influenced by factors such as pH, temperature, and the amount of water present in the system.

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

Utilization as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of (S)-propyl 2-aminopropanoate hydrochloride makes it an important starting material in asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral product. enamine.netgoogle.com The demand for enantiomerically pure compounds is particularly high in the pharmaceutical industry, as different enantiomers of a drug can have vastly different pharmacological effects. enamine.netwiley.com

Precursor for Chirally Pure Complex Organic Molecules

This compound serves as a foundational chiral pool starting material for the synthesis of more complex, optically active molecules. mdpi.com The chiral center at the alpha-carbon is retained throughout synthetic transformations, allowing for the construction of intricate molecular architectures with a defined stereochemistry. nih.gov This strategy is a highly efficient method for establishing key stereocenters in target molecules. mdpi.com For instance, amino acid esters are used as intermediates in the synthesis of various bioactive compounds, including pharmaceuticals and agrochemicals. researchgate.net The propyl ester group offers a convenient protecting group for the carboxylic acid functionality, which can be selectively removed under specific conditions to allow for further reactions. ontosight.ai

Stereoselective Formation of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active natural products. mdpi.comresearchgate.netopenmedicinalchemistryjournal.com The amino group of this compound can act as a key nucleophile or be transformed into other functional groups to facilitate the stereoselective construction of these cyclic systems. nih.gov The synthesis of these heterocycles often involves cyclization reactions where the stereochemistry of the starting amino acid ester directs the formation of a specific stereoisomer of the final product. A wide variety of nitrogen-containing heterocyclic drugs have been approved for treating numerous diseases, highlighting the importance of synthetic routes to these compounds. nih.govnih.gov

Role in Peptide Synthesis Methodologies

Peptides, chains of amino acids linked by amide bonds, play crucial roles in numerous biological processes. The chemical synthesis of peptides is a fundamental tool in biochemistry, drug discovery, and materials science. masterorganicchemistry.com L-alanine esters, including the propyl ester, are essential components in these synthetic strategies. ekb.eg

Applications in Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, revolutionized the way peptides are synthesized. masterorganicchemistry.com In SPPS, an amino acid is attached to a solid support (resin), and the peptide chain is built up in a stepwise manner. While active esters were initially expected to be ideal for SPPS, their reaction rates were often too slow for the rapid, automated processes. nih.gov However, the development of highly reactive esters and efficient catalysts has led to a renewed interest in their use. nih.gov The esterification of the C-terminal amino acid, such as L-alanine, is the first step in SPPS, and various ester linkages are employed to anchor the growing peptide to the resin.

| Synthesis Phase | Role of L-Alanine Propyl Ester Derivative | Key Considerations |

| Initiation | The carboxyl group is anchored to a solid support resin. | The ester linkage must be stable to the reaction conditions of peptide coupling and Nα-deprotection. |

| Elongation | The Nα-amino group is temporarily protected (e.g., with Fmoc or Boc), then deprotected to allow coupling with the next activated amino acid. | The protecting groups must be removed without cleaving the peptide from the resin or affecting side-chain protecting groups. |

| Cleavage | The final peptide is cleaved from the solid support, often by acidolysis. | The choice of resin and linker determines the cleavage conditions required. |

Solution-Phase Peptide Synthesis Strategies Incorporating L-Alanine Esters

Before the advent of SPPS, peptides were synthesized in solution, a technique now referred to as solution-phase peptide synthesis (LPPS). masterorganicchemistry.com In LPPS, amino acids with protected functional groups are coupled in a stepwise manner in a suitable solvent. L-alanine esters are commonly used to protect the C-terminal carboxyl group, preventing it from participating in unwanted side reactions. ekb.eg The choice of ester group is critical as it must be stable during the coupling reactions and selectively removable at the end of the synthesis. libretexts.org

General Strategy for Dipeptide Synthesis in Solution:

Protection: The amino group of one amino acid (e.g., L-alanine) is protected, and the carboxyl group of the second amino acid is protected as an ester.

Coupling: The two protected amino acids are coupled using a coupling reagent to form a peptide bond.

Deprotection: The protecting groups are removed to yield the final dipeptide.

Precursor for Investigational Bioactive Molecules

The utility of this compound as a precursor stems from its dual functionality: a primary amine and a propyl ester. These groups allow for a variety of chemical modifications, making it an ideal starting material for constructing more complex molecular architectures. Its stereochemistry is often crucial for the biological activity of the final target molecule, as many biological systems exhibit stereospecific recognition.

This compound and its analogs, such as the isopropyl ester, are key intermediates in the synthesis of a range of pharmaceutical compounds. Their incorporation into a drug's structure can influence its potency, selectivity, and pharmacokinetic properties.

One of the most prominent examples of its application is in the synthesis of the direct-acting antiviral agent, Sofosbuvir . This drug is a cornerstone in the treatment of Hepatitis C. L-alanine isopropyl ester hydrochloride serves as a critical chiral precursor for the phosphoramidate (B1195095) prodrug moiety of Sofosbuvir. The synthesis involves the coupling of the amino acid ester with a substituted phenyl dichlorophosphate, followed by reaction with a protected nucleoside. This specific amino acid ester fragment is crucial for the metabolic activation of Sofosbuvir within the body, leading to the formation of the active triphosphate form that inhibits the viral RNA polymerase.

Beyond its role in antiviral therapy, derivatives of this compound are explored in the development of other classes of therapeutic agents. For instance, amino acid esters are fundamental building blocks in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors , a class of drugs used to treat type 2 diabetes. nih.gov DPP-4 inhibitors work by prolonging the action of incretin (B1656795) hormones, which stimulate insulin (B600854) secretion. The alanine (B10760859) scaffold can be incorporated into peptidomimetic structures that bind to the active site of the DPP-4 enzyme. oatext.commdpi.com

Furthermore, the chiral amine of L-alanine esters is a valuable synthon in the construction of various heterocyclic scaffolds present in many kinase inhibitors. ed.ac.uknih.gov Kinase inhibitors are a major class of anticancer drugs that target specific protein kinases involved in cancer cell proliferation and survival. The (S)-configuration of the amino acid derivative is often essential for achieving high affinity and selectivity for the target kinase.

| Pharmaceutical Intermediate/Analog | Therapeutic Area | Role of (S)-Propyl 2-Aminopropanoate Moiety |

| Sofosbuvir Intermediate | Antiviral (Hepatitis C) | Chiral precursor for the phosphoramidate prodrug moiety, essential for metabolic activation. |

| Dipeptidyl Peptidase IV (DPP-4) Inhibitor Scaffolds | Antidiabetic | Forms part of the peptidomimetic structure that binds to the enzyme's active site. nih.govoatext.com |

| Kinase Inhibitor Precursors | Anticancer | Provides a chiral center and a reactive amine for the synthesis of complex heterocyclic cores. ed.ac.uknih.gov |

The study of biochemical pathways often requires specialized molecular tools, such as inhibitors, probes, or labeled substrates, to elucidate the function of enzymes and other biological molecules. This compound serves as a versatile starting material for the synthesis of such compounds.

A key application lies in the synthesis of isotopically labeled amino acids . By incorporating stable isotopes like ¹³C or ¹⁵N into the this compound molecule, researchers can prepare labeled L-alanine derivatives. These labeled compounds can then be used in metabolic flux analysis (MFA) to trace the flow of atoms through metabolic pathways. niscpr.res.in For example, ¹³C-labeled L-alanine can be introduced into cell cultures, and its conversion into other metabolites can be monitored by mass spectrometry or NMR spectroscopy. This provides valuable insights into cellular metabolism in both healthy and diseased states. chemscene.comnih.gov

Furthermore, this compound is utilized in the synthesis of dipeptide and polypeptide substrates for enzyme assays . Many enzymes, particularly proteases, exhibit specificity for certain amino acid sequences. By coupling this compound with other amino acids, researchers can create specific substrates to measure the activity of these enzymes. The propyl ester can serve as a protecting group for the C-terminus during peptide synthesis. nih.govnih.gov

This compound is also a precursor for developing affinity-based probes to study amino acid transporters. These transporters play a crucial role in cellular nutrient uptake and signaling. By modifying the this compound scaffold with reporter tags (e.g., fluorescent dyes or biotin) or reactive groups, scientists can create molecules that specifically bind to and label these transporters, enabling their visualization and functional characterization. nih.gov

| Compound Type for Biochemical Studies | Application Area | Function of (S)-Propyl 2-Aminopropanoate Moiety |

| Isotopically Labeled L-Alanine | Metabolic Flux Analysis (MFA) | Serves as a tracer to map metabolic pathways. niscpr.res.in |

| Dipeptide/Polypeptide Enzyme Substrates | Enzyme Kinetics and Profiling | Acts as a building block for creating specific substrates for enzymes like proteases. nih.govnih.gov |

| Affinity-Based Probes | Amino Acid Transporter Research | Provides the core scaffold for attaching reporter or reactive groups to target specific transporters. nih.gov |

Advanced Analytical and Spectroscopic Characterization

Methodologies for Enantiomeric Purity Determination

Ensuring the enantiomeric purity of (S)-propyl 2-aminopropanoate hydrochloride is of paramount importance, particularly in applications where stereochemistry dictates biological activity or chemical reactivity. Several sophisticated analytical methods are utilized to quantify the presence of the corresponding (R)-enantiomer.

Chiral chromatography is a cornerstone technique for the separation and quantification of enantiomers. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be effectively utilized for determining the enantiomeric excess of this compound. cat-online.comyakhak.orgjiangnan.edu.cngcms.cz

In Chiral Gas Chromatography (GC) , the analyte, often after derivatization to enhance volatility, is passed through a column containing a chiral stationary phase (CSP). The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification. For amino acid esters like propyl 2-aminopropanoate, derivatization of the amine group (e.g., with trifluoroacetic anhydride) is a common practice. uni-tuebingen.denih.govnih.govsigmaaldrich.com Cyclodextrin-based CSPs are frequently employed for the separation of amino acid enantiomers. sigmaaldrich.com

Chiral High-Performance Liquid Chromatography (HPLC) offers another powerful approach. In this technique, the enantiomeric mixture is pumped through a column packed with a chiral stationary phase under high pressure. The separation is based on the differential diastereomeric complexes formed between the enantiomers and the CSP. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of a broad range of chiral compounds, including amino acid derivatives. yakhak.orgmdpi.comdujps.comnih.govresearchgate.net The choice of mobile phase, typically a mixture of alkanes and alcohols, is critical for achieving optimal separation. mdpi.com Detection is commonly performed using a UV detector.

The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: % ee = [Area(S) - Area(R)] / [Area(S) + Area(R)] x 100

Table 1: Representative Chiral HPLC Method Parameters for Alanine (B10760859) Ester Enantiomeric Purity Analysis

| Parameter | Condition |

| Column | Chiralpak AD-H (amylose derivative) |

| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

| Expected Elution | L-enantiomer followed by D-enantiomer |

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy provides a valuable alternative to chromatographic methods for determining enantiomeric purity. acs.org This technique relies on the principle of creating a diastereomeric environment in the NMR tube, which makes the enantiomers chemically non-equivalent and thus distinguishable in the NMR spectrum.

One common approach is the use of Chiral Solvating Agents (CSAs) . nih.govresearchgate.netrsc.org These are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. The formation of these complexes leads to different chemical shifts for corresponding protons in the two enantiomers, allowing for their integration and the determination of the enantiomeric ratio. For amino compounds, chiral acids are often effective CSAs.

Alternatively, the enantiomers can be reacted with a chiral derivatizing agent to form stable diastereomers. This covalent modification results in two distinct compounds with different NMR spectra. The relative concentrations of these diastereomers, which correspond to the original enantiomeric ratio, can be determined by integrating specific, well-resolved signals in the ¹H NMR spectrum.

Calorimetry , specifically differential scanning calorimetry (DSC), can sometimes be used to distinguish enantiomers from a racemic mixture by analyzing their melting points and enthalpies of fusion. The melting point of a pure enantiomer is typically higher than that of the corresponding racemic mixture. However, this method is generally not suitable for the precise quantification of enantiomeric excess.

Table 2: Representative Optical Rotation Data for L-Alanine and its Esters

| Compound | Specific Rotation [α]D (c=concentration, solvent) |

| L-Alanine | +14.5° (c=10, 6N HCl) jk-sci.com |

| L-Alanine methyl ester hydrochloride | +7.0° (c=1.6, methanol) sigmaaldrich.com |

| This compound | Expected to be positive |

Mass spectrometry (MS) is a highly sensitive detection method that, when coupled with a chiral separation technique like GC or HPLC, provides powerful enantiomer resolution and quantification. nih.govacs.orgnih.govx-mol.netnih.govnih.govrsc.orgresearchgate.netwiley.compolyu.edu.hk In Gas Chromatography-Mass Spectrometry (GC-MS) , after separation on a chiral GC column, the eluting enantiomers are ionized and fragmented. The resulting mass spectra can be used for identification, while the chromatographic peak areas provide quantitative information. nih.govresearchgate.netwiley.com

Tandem mass spectrometry (MS/MS) can further enhance selectivity and sensitivity. By selecting a specific parent ion for fragmentation and monitoring a characteristic daughter ion (Selected Reaction Monitoring, SRM), the signal-to-noise ratio can be significantly improved, allowing for the detection and quantification of trace enantiomeric impurities.

Another MS-based approach involves the formation of diastereomeric complexes with a chiral selector in the ion source, which can then be distinguished by their fragmentation patterns or ion mobility. acs.orgnih.govx-mol.netnih.govrsc.org

Crystallographic Analysis

Single-Crystal X-ray Diffraction Studies of the Compound and its Derived Structures

No single-crystal X-ray diffraction studies for this compound have been found in the public domain. Consequently, crucial crystallographic information such as the crystal system, space group, unit cell dimensions, and atomic coordinates are unknown.

It is noteworthy that a patent for a derivative of n-propyl-sofosbuvir, which incorporates the propyl L-alaninate moiety, reports single-crystal X-ray diffraction data for the larger, complex molecule. This indicates that crystallographic analysis of compounds containing this ester is feasible. However, this data is not representative of the crystal structure of this compound itself.

Powder X-ray Diffraction (PXRD) for Crystalline Form Characterization

There is no publicly available Powder X-ray Diffraction (PXRD) data for this compound. PXRD is a vital technique for characterizing the crystalline form of a compound, identifying different polymorphs, and assessing purity. The absence of this data means that the specific crystalline fingerprint of this compound, including characteristic 2θ peaks and their relative intensities, has not been publicly documented.

Computational and Theoretical Chemistry Studies

Molecular Modeling and Conformational Analysis

The conformational space of (S)-propyl 2-aminopropanoate hydrochloride is determined by the rotation around the C-C and C-O single bonds in the propyl group and the C-N and C-C bonds of the aminopropanoate backbone. Energy minimization calculations are utilized to identify the most stable conformations, which correspond to the lowest points on the potential energy surface. researchgate.net

Systematic or stochastic conformational search methods can be employed to explore the potential energy surface and identify all low-energy conformers. researchgate.net These methods systematically vary the torsion angles of rotatable bonds and calculate the corresponding energy, allowing for the identification of local and global energy minima. The relative energies of these conformers can then be used to determine their populations at a given temperature. Theoretical studies on similar amino acid derivatives have shown that the conformational preferences are influenced by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and electrostatic interactions. nih.gov

Table 1: Key Torsion Angles in (S)-propyl 2-aminopropanoate

| Torsion Angle | Description | Expected Stable Conformations |

| O=C-O-C | Defines the orientation of the propyl group relative to the carbonyl group. | The trans conformation is generally favored for esters to minimize steric hindrance. acs.org |

| C-O-C-C | Rotation around the C-O bond of the ester. | Staggered conformations (gauche and anti) are expected to be lower in energy. |

| O-C-C-C | Rotation around the C-C bond of the propyl group. | Staggered conformations are energetically preferred. |

| N-Cα-C=O | Defines the orientation of the amino group relative to the carbonyl group. | This torsion angle is crucial for the overall shape and potential for intramolecular interactions. |

| H₂N-Cα-C-H | Rotation around the Cα-N bond. | The orientation of the amino group influences its ability to act as a hydrogen bond donor. |

This table is illustrative and based on general principles of conformational analysis. Specific values for this compound would require dedicated computational studies.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed description of the electronic structure of this compound. mdpi.comnih.gov These calculations can be used to determine a variety of molecular properties that are crucial for understanding its reactivity. nih.govnorthwestern.edunih.gov

Key electronic properties that can be calculated include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability. researchgate.net

Electron Density Distribution: This reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). The carbonyl carbon of the ester group is expected to be electrophilic, while the nitrogen atom of the amino group is nucleophilic.

Electrostatic Potential: The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack.

Atomic Charges: Various methods can be used to assign partial charges to each atom in the molecule, providing further insight into its polarity and reactivity.

Table 2: Predicted Electronic Properties of (S)-propyl 2-aminopropanoate

| Property | Predicted Characteristic | Implication for Reactivity |

| HOMO | Localized primarily on the nitrogen atom of the amino group. | The amino group is the primary site for electrophilic attack. |

| LUMO | Localized primarily on the π* orbital of the carbonyl group. | The carbonyl carbon is the primary site for nucleophilic attack. |

| Electrostatic Potential | Negative potential around the carbonyl oxygen and nitrogen atom; positive potential around the carbonyl carbon and the ammonium protons. | Guides intermolecular interactions and the approach of reactants. |

These predictions are based on the general electronic structure of amino acid esters and would need to be confirmed by specific quantum chemical calculations for the title compound.

In Silico Prediction of Reaction Mechanisms and Selectivity

Computational methods can be used to investigate the mechanisms of chemical reactions involving this compound. For instance, the Fischer esterification of (S)-alanine with propanol (B110389) in the presence of an acid catalyst is a common route for its synthesis. masterorganicchemistry.commdpi.com

DFT calculations can be used to model the reaction pathway, identifying the transition states and intermediates. rsc.orgresearchgate.net This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the reaction mechanism. chemguide.co.uk

The key steps in the acid-catalyzed esterification that can be modeled computationally include:

Protonation of the carbonyl oxygen of the carboxylic acid.

Nucleophilic attack of the alcohol on the protonated carbonyl carbon to form a tetrahedral intermediate.

Proton transfer from the attacking alcohol to one of the hydroxyl groups.

Elimination of a water molecule to form a protonated ester.

Deprotonation to yield the final ester product.

Computational studies can also be used to predict the selectivity of reactions. For example, in reactions where multiple products are possible, the calculated activation energies for the different pathways can indicate which product is kinetically favored. The size of the ester group can also influence the selectivity in chiral separations of amino acid derivatives. researchgate.net DFT calculations have been shown to be a suitable method for studying the molecular structure of related compounds. researchgate.net

Computational Studies on Interactions with Biological Targets (e.g., Enzymes) of Related Amino Acid Derivatives

Molecular Docking: This technique predicts the preferred binding orientation of a small molecule (ligand) to a macromolecular target, typically a protein. semanticscholar.orgijpronline.comresearchgate.net The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on a force field that estimates the binding affinity. For this compound, docking studies could be used to identify potential enzyme targets by screening it against a library of protein structures. The results would provide insights into the binding mode and the key interactions (e.g., hydrogen bonds, electrostatic interactions, hydrophobic interactions) between the compound and the protein's active site. mdpi.com

Molecular Dynamics (MD) Simulations: Following a docking study, MD simulations can be performed to investigate the dynamic behavior of the ligand-protein complex over time. dntb.gov.ua These simulations solve Newton's equations of motion for the atoms in the system, providing a detailed picture of the conformational changes and intermolecular interactions. MD simulations can be used to assess the stability of the predicted binding mode and to calculate the binding free energy with higher accuracy than docking scores alone.

Table 3: Potential Applications of Computational Studies for this compound in a Biological Context

| Computational Method | Application | Information Gained |

| Molecular Docking | Virtual screening against a panel of enzymes. | Identification of potential biological targets; prediction of binding modes and key interactions. |

| Molecular Dynamics | Simulation of the compound bound to a target enzyme. | Assessment of binding stability; characterization of dynamic interactions; calculation of binding free energies. |

| QM/MM Calculations | High-accuracy modeling of the enzymatic reaction mechanism. | Detailed understanding of the catalytic process at the electronic level. |

These computational approaches provide a powerful framework for generating hypotheses about the potential biological roles of this compound and guiding future experimental investigations.

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Pathways

Traditional synthesis of amino acid esters, including (S)-propyl 2-aminopropanoate hydrochloride, often relies on Fischer esterification using strong mineral acids or reagents like thionyl chloride. google.commdpi.com While effective, these methods present environmental and safety challenges, such as corrosive conditions and the generation of hazardous waste. Future research is increasingly focused on developing novel and sustainable synthetic pathways that are more efficient, selective, and environmentally benign.

A primary area of exploration is the use of biocatalysis. Enzymes such as lipases and proteases offer a green alternative for the synthesis of amino acid esters. nih.govresearchgate.net These enzymatic methods are characterized by high selectivity (chemo-, regio-, and enantioselectivity), mild reaction conditions (neutral pH and ambient temperature), and reduced byproduct formation. researchgate.net For instance, research has demonstrated that surfactant-subtilisin complexes can effectively catalyze the synthesis of various sugar amino acid esters in polar organic solvents, highlighting the potential for enzymatic routes. nih.gov The development of immobilized enzymes or whole-cell biocatalysts could further enhance process stability, reusability, and economic viability, paving the way for industrial-scale green production. rsc.org

Another promising direction is the use of heterogeneous solid acid catalysts, such as ion-exchange resins or zeolites, to replace corrosive liquid acids. mdpi.com These catalysts are easily separated from the reaction mixture, can be regenerated and reused, and often lead to simpler workup procedures. A patented method for the synthesis of the related L-alanine isopropyl ester hydrochloride utilizes alumina (B75360) as a catalyst to reduce the consumption of thionyl chloride, demonstrating a move toward more sustainable industrial processes. google.com

Future investigations will likely focus on optimizing these sustainable methods, exploring novel enzymatic systems, and designing new solid catalysts with improved activity and selectivity. The integration of continuous flow chemistry with these green catalytic systems could also offer significant advantages in terms of safety, scalability, and process control.

| Method | Key Reagents/Catalysts | Advantages | Research Focus |

|---|---|---|---|

| Traditional Fischer Esterification | Strong mineral acids (HCl, H₂SO₄), Thionyl Chloride | Well-established, high conversion | N/A (Baseline method) |

| Biocatalysis | Enzymes (Lipases, Proteases) | High selectivity, mild conditions, environmentally friendly. researchgate.net | Enzyme immobilization, novel enzyme discovery, process optimization. |

| Heterogeneous Catalysis | Solid acid catalysts (e.g., Alumina, Ion-exchange resins) | Catalyst reusability, reduced corrosion, simplified workup. google.com | Development of more active and stable catalysts. |

| Whole-Cell Biotransformation | Genetically modified microorganisms | Combines catalyst production and synthesis, can utilize simple starting materials. rsc.org | Strain engineering, metabolic pathway optimization. |

Expanded Utility in Emerging Fields of Chemical Science

Beyond its role as an intermediate in peptide synthesis, (S)-propyl 2-aminopropanoate and related amino acid esters are being explored as versatile monomers for the creation of advanced functional polymers. mdpi.com These materials are of significant interest in biomedical and materials science due to their inherent chirality, biocompatibility, and biodegradability.

Poly(ester-amide)s (PEAs) and poly(amino ester)s (PAEs) derived from amino acids are emerging as important classes of biodegradable polymers. rsc.orgdntb.gov.ua The incorporation of the L-alanine moiety can introduce specific properties, such as influencing the polymer's thermal characteristics and degradation profile. cerist.dz Research into L-alanine-based PEAs has shown that these materials can achieve high molecular weights and exhibit amorphous structures, with glass transition temperatures dependent on the amino acid content. cerist.dz These polymers have potential applications in tissue engineering, where they can serve as scaffolds that support cell growth, and in drug delivery systems for controlled release of therapeutic agents. cerist.dzrsc.org

Another burgeoning area is the application of chiral amino acid derivatives in asymmetric organocatalysis. acs.org While this field is still developing for this compound specifically, related amino acid esters have been used to catalyze stereoselective reactions. Future research could explore the potential of this compound or its derivatives to act as simple, inexpensive, and environmentally friendly catalysts for the synthesis of other chiral molecules, offering an alternative to traditional metal-based catalysts.

| Field | Application | Significance | Reference |

|---|---|---|---|

| Biomaterials Science | Monomer for biodegradable Poly(ester-amide)s (PEAs) | Creates biocompatible and biodegradable polymers for tissue engineering and drug delivery. | cerist.dz |

| Polymer Chemistry | Building block for functional Poly(amino ester)s (PAEs) | Leads to pH-sensitive materials that can be used for advanced delivery systems, such as for nucleic acids. | rsc.org |

| Asymmetric Synthesis | Potential Organocatalyst | Offers a metal-free, green alternative for catalyzing stereoselective chemical reactions. | acs.org |

Development of Advanced Analytical Methods for Trace Analysis and Purity Control

The biological activity of chiral molecules is often highly dependent on their stereochemistry. In many cases, one enantiomer provides the desired therapeutic effect while the other may be inactive or even harmful. veeprho.com Therefore, ensuring the enantiomeric purity of this compound is critical for its application, particularly in pharmaceutical contexts. Future research will continue to push the boundaries of analytical chemistry to develop more sensitive, efficient, and robust methods for trace analysis and purity control.

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a cornerstone of enantiomeric separation. nih.gov Ongoing research focuses on developing novel CSPs, such as those based on polysaccharide phenylcarbamates, which can offer superior resolution for amino acid esters. yakhak.org The derivatization of the amino group with reagents like Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) can further enhance separation and detection. nih.gov

Capillary Electrophoresis (CE) has emerged as a powerful alternative to HPLC, offering high separation efficiency, rapid analysis times, and the ability to detect trace enantiomeric impurities below the 0.1% level required by regulatory bodies like the ICH. veeprho.comnih.gov The use of chiral selectors, such as cyclodextrins, within the running buffer is a common strategy for resolving enantiomers in CE. researchgate.net

Spectroscopic methods also play a vital role. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral solvating agents (CSAs), can be used to determine enantiomeric purity without the need for chromatographic separation. libretexts.org This technique relies on the formation of transient diastereomeric complexes that exhibit distinct NMR signals. Furthermore, hyphenated techniques, especially Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for the identification and quantification of trace-level impurities. acs.orgnih.gov Future work will likely involve the validation of these advanced methods for routine quality control and the exploration of new chiral selectors and derivatizing agents to improve sensitivity and expand the scope of analysis. nih.gov

| Technique | Principle | Advantages | Future Development |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase (CSP). yakhak.org | Robust, widely applicable, preparative scale possible. | Novel CSPs with higher selectivity and efficiency. |

| Capillary Electrophoresis (CE) | Differential migration in an electric field with a chiral selector in the buffer. researchgate.net | High efficiency, fast analysis, low sample/reagent consumption. nih.gov | New chiral selectors, coupling with MS for enhanced sensitivity. |

| NMR with Chiral Solvating Agents (CSAs) | Formation of transient diastereomers with distinct NMR spectra. libretexts.org | No separation needed, provides structural information. | Discovery of more effective and versatile CSAs. |

| LC-MS | Chromatographic separation followed by mass-based detection. nih.gov | High sensitivity and selectivity for trace impurity identification. | Improved ionization techniques, application in chiral metabolomics. nih.gov |

Q & A

Q. What are the optimal synthetic routes for preparing (S)-propyl 2-aminopropanoate hydrochloride with high enantiomeric purity?

The synthesis typically involves esterification of L-alanine with propanol under acidic conditions. A recommended method includes:

- Reacting L-alanine with propanol in the presence of HCl gas to form the hydrochloride salt.

- Purification via recrystallization in ethanol/ether mixtures to enhance enantiomeric purity (>99% ee) . Key considerations: Use anhydrous conditions to avoid hydrolysis and monitor reaction progress via TLC (silica gel, ninhydrin staining) .

Q. How is the compound characterized to confirm its structural integrity and purity?

- NMR Spectroscopy : H and C NMR validate the ester group (δ ~4.1 ppm for propyl-O) and chiral center integrity .

- Mass Spectrometry : ESI-MS confirms molecular weight (181.66 g/mol) and absence of byproducts .

- HPLC : Chiral columns (e.g., Chiralpak AD-H) assess enantiopurity, with retention times compared to racemic standards .

Q. What are the solubility and stability profiles of this compound in common solvents?

- Solubility : Freely soluble in water (>100 mg/mL at 25°C), methanol, and DMSO; sparingly soluble in non-polar solvents (e.g., hexane) .

- Stability : Stable at room temperature under inert atmospheres. Prolonged exposure to moisture or heat (>40°C) may induce racemization or ester hydrolysis .

Advanced Research Questions

Q. How can researchers resolve enantiomeric impurities in this compound during synthesis?

- Chiral Chromatography : Use preparative HPLC with cellulose-based columns to separate (S)- and (R)-forms .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze the undesired enantiomer in aqueous-organic biphasic systems .

- Crystallization-Induced Asymmetric Transformation : Repeated recrystallization with chiral additives (e.g., tartaric acid) enhances enantiomeric excess .

Q. What analytical methods are suitable for assessing the compound’s stability under physiological conditions?

- Thermogravimetric Analysis (TGA) : Evaluates thermal decomposition patterns (onset ~180°C) .

- pH-Dependent Stability Studies : Incubate in buffers (pH 1–9) at 37°C and monitor degradation via LC-MS. Hydrolysis is accelerated in alkaline conditions (t₁/₂ < 24 hours at pH 9) .

- Circular Dichroism (CD) : Tracks racemization kinetics by measuring optical activity changes over time .

Q. How does the propyl ester group influence the compound’s biological activity compared to methyl or ethyl analogs?

- Lipophilicity : The propyl chain increases logP by ~0.5 compared to methyl/ethyl analogs, enhancing membrane permeability in cellular uptake assays .

- Metabolic Stability : Propyl esters resist esterase-mediated hydrolysis longer than methyl analogs in hepatocyte models (t₁/₂: 45 vs. 20 minutes) .

- Structure-Activity Relationship (SAR) : Modifications alter interactions with amino acid transporters (e.g., LAT1), impacting uptake in cancer cell lines .

Q. What strategies mitigate racemization during downstream applications (e.g., peptide coupling)?

- Low-Temperature Reactions : Perform couplings at 0–4°C to minimize thermal racemization .

- Activated Reagents : Use HATU or DIC/Oxyma Pure for rapid amide bond formation, reducing exposure to racemization-prone intermediates .

- Inert Atmospheres : Nitrogen or argon environments prevent acid-catalyzed racemization during prolonged reactions .

Methodological Considerations

Q. How to design experiments to study the compound’s role in modulating neurotransmitter systems?

- In Vitro Models : Primary neuronal cultures treated with 10–100 μM compound, followed by HPLC quantification of glutamate/GABA levels .

- Electrophysiology : Patch-clamp recordings assess effects on ionotropic receptor currents (e.g., NMDA receptors) .

- Radiolabeled Tracers : Synthesize C-labeled compound for uptake/efflux studies in synaptosomal preparations .

Q. What computational tools predict the compound’s pharmacokinetic and toxicity profiles?

- ADMET Prediction : Software like Schrödinger’s QikProp estimates Caco-2 permeability (Peff > 1 × 10⁻⁶ cm/s) and CYP450 inhibition risks .

- Molecular Dynamics (MD) : Simulate interactions with human serum albumin to predict plasma protein binding (>80%) .

Data Contradictions and Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.